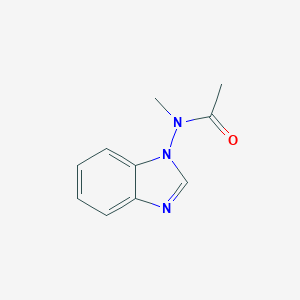
(R)-(+)-N,N-Bis(2-diphenylphosphinoethyl)-1-phenylethylamine
Description
“®-(+)-N,N-Bis(2-diphenylphosphinoethyl)-1-phenylethylamine” is an organophosphorus compound. It is a commonly used bidentate ligand in coordination chemistry . It is a white solid that is soluble in organic solvents .
Synthesis Analysis
The synthesis of this compound involves the acylation of bis[2-(diphenylphosphino)ethyl]amine, which provides a flexible synthesis of functionalized chelating diphosphines . This method offers a route to diphosphine complexes of transition metals having a wide range of structures and physical properties .
Molecular Structure Analysis
The molecular structure of this compound has been studied using X-ray diffraction analysis . The coordination geometry is essentially trigonal bipyramidal with the phosphorus atoms of the ligand in the equatorial plane .
Chemical Reactions Analysis
The compound has been found to react with orthopalladated triarylphosphite complexes to form a five-coordinate palladium (II) and a mixture containing four-and five-coordinate species . This complex reacts with hydrogen peroxide or [AuCl(tht)] to give four-coordinate complexes in which the displaced phosphine residue is either oxidised or coordinated to gold chloride .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are largely determined by its molecular structure and the nature of its ligands . Its properties can be characterized using various techniques including IR, EPR, NMR, UV–vis, cyclic voltammetry, and X-ray crystallography .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(1R)-N,N-bis(2-diphenylphosphanylethyl)-1-phenylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H37NP2/c1-31(32-17-7-2-8-18-32)37(27-29-38(33-19-9-3-10-20-33)34-21-11-4-12-22-34)28-30-39(35-23-13-5-14-24-35)36-25-15-6-16-26-36/h2-26,31H,27-30H2,1H3/t31-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVNAHLJBPYKGBV-WJOKGBTCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N(CCP(C2=CC=CC=C2)C3=CC=CC=C3)CCP(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N(CCP(C2=CC=CC=C2)C3=CC=CC=C3)CCP(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H37NP2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00447072 | |
| Record name | (R)-(+)-N,N-Bis(2-diphenylphosphinoethyl)-1-phenylethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00447072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
545.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(+)-N,N-Bis(2-diphenylphosphinoethyl)-1-phenylethylamine | |
CAS RN |
161583-25-1 | |
| Record name | (R)-(+)-N,N-Bis(2-diphenylphosphinoethyl)-1-phenylethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00447072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-(+)-N,N-Bis(2-diphenylphosphinoethyl)-1-phenylethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-[(3,4-Dichlorophenyl)methoxy]-3-nitrobenzaldehyde](/img/structure/B67314.png)

![7-Methylimidazo[5,1-b]thiazole](/img/structure/B67318.png)





